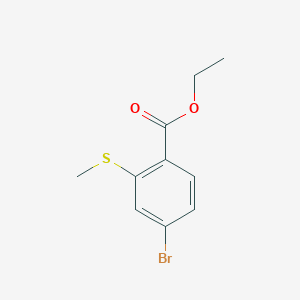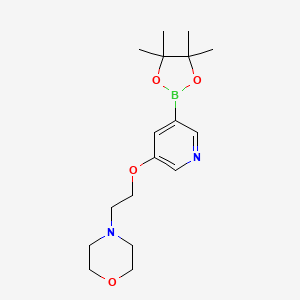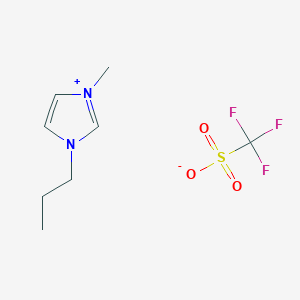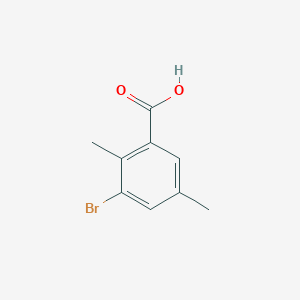
2,2-Difluoro-5-methoxy-1,3-benzodioxole, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-5-methoxy-1,3-benzodioxole (5-Methoxy-2,2-difluoro-1,3-benzodioxole, or 5-MDFB) is an organic compound with the molecular formula C7H5F2O3. It is a colorless solid that is soluble in organic solvents. 5-MDFB is a widely used reagent in organic synthesis and has a variety of applications in scientific research.
Mechanism of Action
The mechanism of action of 5-MDFB is not well understood, but it is believed to involve the formation of an intermediate species, such as a cationic species, which can then react with other molecules in the reaction mixture. This intermediate species is believed to be responsible for the reactivity of 5-MDFB in organic synthesis and drug discovery applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MDFB are not well understood. However, it is known that 5-MDFB is not toxic to humans and animals, and it is not a mutagenic or teratogenic compound.
Advantages and Limitations for Lab Experiments
5-MDFB has several advantages for use in laboratory experiments. It is a readily available and inexpensive reagent, and it is highly soluble in organic solvents. Furthermore, it is a versatile reagent that can be used in a variety of organic synthesis reactions. However, 5-MDFB is not a very reactive reagent and can be difficult to use in some reactions.
Future Directions
Future research on 5-MDFB could focus on the development of new synthetic methods for the synthesis of 5-MDFB and its derivatives, as well as the development of new applications for 5-MDFB in organic synthesis and drug discovery. Additionally, research could be conducted to better understand the mechanism of action of 5-MDFB and its biochemical and physiological effects. Finally, research could be conducted to develop new methods for the purification and characterization of 5-MDFB and its derivatives.
Synthesis Methods
5-MDFB is typically synthesized by the reaction of 1,3-benzodioxole with 2,2-difluoroacetic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction proceeds in an aqueous solution and produces 5-MDFB in yields of up to 95%.
Scientific Research Applications
5-MDFB has been used in several scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, 5-MDFB is used as a building block for the synthesis of heterocyclic compounds, such as 1,3-benzodioxoles and 1,3-dioxoles. In drug discovery, 5-MDFB has been used to synthesize novel drugs for the treatment of cancer and other diseases. In materials science, 5-MDFB has been used to synthesize polymers and other materials with a range of properties.
properties
IUPAC Name |
2,2-difluoro-5-methoxy-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-11-5-2-3-6-7(4-5)13-8(9,10)12-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOFYWZCNLFJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)





![[2-(2-Chloro-phenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-acetonitrile, 95%](/img/structure/B6322992.png)




